Lipophilicity Differentiation: 4-(Difluoromethyl)tetrahydro-2H-pyran versus Methyl- and Hydroxyl-Substituted Analogs
The -CHF2 group in 4-(Difluoromethyl)tetrahydro-2H-pyran provides intermediate lipophilicity (XLogP3 = 1.7) that distinguishes it from the more lipophilic -CH3 analog (calculated XLogP3 ≈ 0.5 for 4-methyltetrahydro-2H-pyran) and the more hydrophilic -OH analog (calculated XLogP3 ≈ -1.3 for tetrahydro-2H-pyran-4-ol) [1]. This intermediate logP value positions the compound favorably for optimizing membrane permeability while maintaining aqueous solubility within drug-like chemical space [2]. The -CHF2 moiety simultaneously retains hydrogen bond donor capacity (HBD = 0, but weak H-bond donation via C-H), unlike the -CH3 group (HBD = 0, no H-bond capacity) or the -OH group (HBD = 1, strong H-bond donor) [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Methyltetrahydro-2H-pyran: XLogP3 ≈ 0.5; Tetrahydro-2H-pyran-4-ol: XLogP3 ≈ -1.3 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 vs methyl analog; ΔXLogP3 ≈ +3.0 vs hydroxyl analog |
| Conditions | Computed physicochemical properties; comparator values based on structural analogs with equivalent substitution pattern |
Why This Matters
Procurement decisions for lead optimization programs require predictable lipophilicity modulation; the quantified XLogP3 difference of +1.2 to +3.0 enables rational tuning of logP in SAR campaigns.
- [1] Angene Chemical. CAS 1820618-46-9 | 4-(Difluoromethyl)tetrahydro-2H-pyran. XLogP3: 1.7; HBD Count: 0. View Source
- [2] Zhang J, et al. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation. Org Lett. 2024;26(14):2877-2882. CHF2 groups act as lipophilic bioisosteres for hydroxyl, thiol, or methyl groups. View Source
- [3] Zafrani Y, et al. J Med Chem. 2017; Difluoromethyl group as lipophilic hydrogen bond donor; distinct from CF3 and CH3 in H-bonding capacity. View Source
